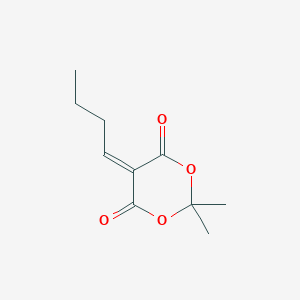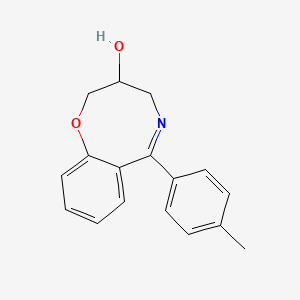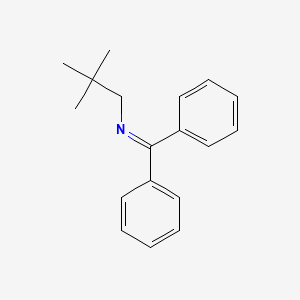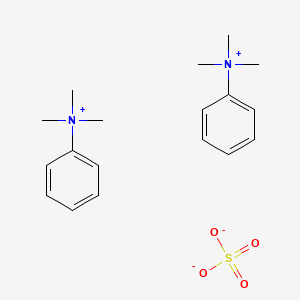![molecular formula C10H22BrN2+ B14695932 Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide CAS No. 33529-04-3](/img/structure/B14695932.png)
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is a quaternary ammonium compound with the molecular formula C10H26N2+2. This compound is known for its unique structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide typically involves the reaction of trimethylamine with a suitable alkyne precursor. The reaction conditions often require a solvent such as acetonitrile or methanol and a catalyst to facilitate the formation of the quaternary ammonium structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new quaternary ammonium salts.
Scientific Research Applications
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: This compound is employed in studies involving cell membrane permeability and ion transport.
Industry: It is used in the formulation of certain industrial cleaners and disinfectants.
Mechanism of Action
The mechanism of action of Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide involves its interaction with cell membranes and ion channels. The compound’s quaternary ammonium groups facilitate its binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, making it useful in both biological and medical research.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-[4-(2-oxocyclopentyl)but-2-ynyl]azanium
- 3-hydroxy-4-(trimethylazaniumyl)butanoate
- (2EZ)-4-(Trimethylazaniumyl)but-2-enoic Acid Chloride
Uniqueness
Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide is unique due to its specific structure, which includes two trimethylammonium groups connected by a but-2-ynyl chain. This structure imparts distinct chemical properties, such as high solubility in water and the ability to form stable quaternary ammonium salts. These properties make it particularly useful in applications requiring strong ionic interactions and membrane permeability studies.
Properties
CAS No. |
33529-04-3 |
|---|---|
Molecular Formula |
C10H22BrN2+ |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide |
InChI |
InChI=1S/C10H22N2.BrH/c1-11(2,3)9-7-8-10-12(4,5)6;/h9-10H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
VNEYIZYLYNGDRU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC#CC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)


![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)





![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)

